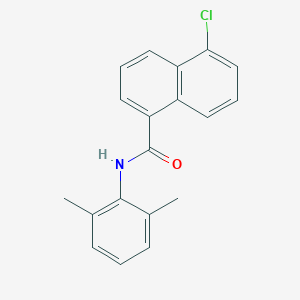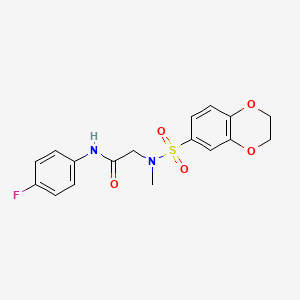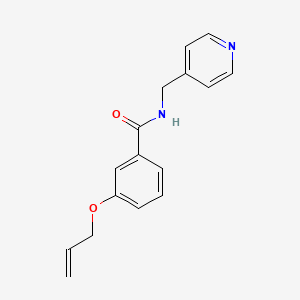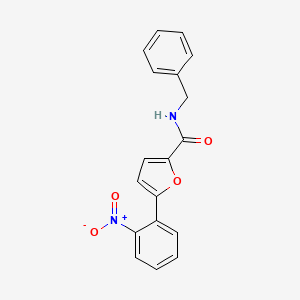
N,N,2-trimethyl-5-(4-morpholinylsulfonyl)benzamide
Vue d'ensemble
Description
N,N,2-trimethyl-5-(4-morpholinylsulfonyl)benzamide, also known as TMSB, is a chemical compound that has been extensively used in scientific research. It is a potent inhibitor of a specific type of enzyme called heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of various client proteins. TMSB has been shown to have a wide range of biological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Mécanisme D'action
N,N,2-trimethyl-5-(4-morpholinylsulfonyl)benzamide binds to the ATP-binding site of HSP90 and prevents the binding of ATP. This leads to the destabilization and degradation of HSP90 client proteins, including oncogenic proteins, steroid hormone receptors, and kinases. This compound has been shown to induce the degradation of multiple oncogenic proteins, including HER2, Bcr-Abl, and FLT3-ITD.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In addition, this compound has been shown to have anti-inflammatory and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,N,2-trimethyl-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its potent inhibition of HSP90. This allows for the study of the biological effects of HSP90 inhibition and the downstream effects on client proteins. However, one limitation of using this compound is its potential off-target effects. This compound may inhibit other enzymes or proteins besides HSP90, which could lead to unintended biological effects.
Orientations Futures
There are several future directions for the study of N,N,2-trimethyl-5-(4-morpholinylsulfonyl)benzamide. One direction is the development of more potent and selective inhibitors of HSP90. Another direction is the study of the effects of HSP90 inhibition on the immune system. HSP90 plays a crucial role in the maturation and activation of immune cells, and the inhibition of HSP90 may have unintended effects on immune function. Finally, the study of the effects of this compound on non-cancerous cells and tissues could provide valuable insights into its potential therapeutic applications beyond cancer.
Applications De Recherche Scientifique
N,N,2-trimethyl-5-(4-morpholinylsulfonyl)benzamide has been extensively used in scientific research due to its potent inhibition of HSP90. HSP90 is involved in the folding, stabilization, and activation of various client proteins, including oncogenic proteins, steroid hormone receptors, and kinases. This compound has been shown to inhibit the growth and survival of cancer cells by targeting HSP90 and its client proteins. This compound has also been shown to have anti-inflammatory and neuroprotective properties.
Propriétés
IUPAC Name |
N,N,2-trimethyl-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11-4-5-12(10-13(11)14(17)15(2)3)21(18,19)16-6-8-20-9-7-16/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWYAUQYFOLLDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-phenyl-1-(phenylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4401416.png)
![4-[(ethylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4401426.png)
![4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4401428.png)
![3-benzyl-5-[(4-chloro-2-nitrophenyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4401442.png)
![1-{3-methoxy-4-[3-(1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4401450.png)
![methyl N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclohexylglycinate](/img/structure/B4401464.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide](/img/structure/B4401474.png)
![1-[4-(5-methyl-2-nitrophenoxy)butyl]piperidine hydrochloride](/img/structure/B4401476.png)


![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4401503.png)


